2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

Description

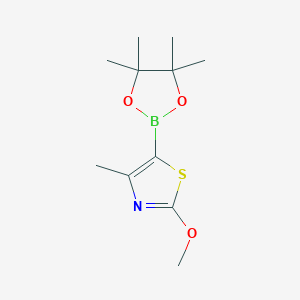

Chemical Structure and Key Features 2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole (CAS: 1312765-17-5, Molecular Formula: C₁₀H₁₆BNO₃S) is a boronic ester-functionalized thiazole derivative. Its structure features:

- A thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) substituted at positions 2 (methoxy), 4 (methyl), and 5 (boronic ester group).

- The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety, a pinacol boronic ester, which enhances stability and reactivity in Suzuki-Miyaura cross-coupling reactions .

The compound’s boronic ester group makes it valuable in pharmaceutical and materials science for constructing complex organic frameworks .

Properties

IUPAC Name |

2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BNO3S/c1-7-8(17-9(13-7)14-6)12-15-10(2,3)11(4,5)16-12/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAAVBXCJRVCMDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(S2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

- IUPAC Name : 2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

- Molecular Formula : CHBNOS

- Molecular Weight : 255.14 g/mol

- CAS Number : 1312762-47-2

Antiparasitic Activity

Recent studies have identified the inhibition of N-myristoyltransferase (NMT) as a significant target for compounds similar to this compound. NMT is crucial for the survival of Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). Compounds designed to inhibit NMT showed promising antiparasitic activity with IC values in the low micromolar range (approximately 0.1 μM), demonstrating potential for treating HAT .

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated in various cell lines. In assays conducted with HT-22 (mouse hippocampal neurons) and BV-2 (mouse microglial cells), several derivatives exhibited no significant decrease in cell viability at concentrations up to 10 µM. However, some compounds demonstrated cytotoxic effects at higher concentrations (≥100 µM), indicating a need for further optimization to enhance selectivity and reduce toxicity .

Anti-inflammatory Activity

In addition to its antiparasitic properties, the compound has shown anti-inflammatory effects. Studies indicated that it significantly decreased levels of nitric oxide (NO) and interleukin-6 (IL-6) in BV-2 microglial cells. Notably, at a concentration of 1 µM, the compound effectively reduced NO levels while surpassing reference compounds in efficacy .

Case Study 1: Inhibition of Trypanosoma brucei NMT

In a study investigating brain penetrant inhibitors for HAT treatment, derivatives of the thiazole compound were synthesized and tested for their ability to inhibit NMT. The most potent derivatives exhibited IC values around 0.03–0.08 μM against human NMT while maintaining selectivity over cytotoxicity in MRC-5 cells . This highlights the potential for developing effective treatments with reduced side effects.

Case Study 2: Cytotoxicity Profiling

A comprehensive assessment of cytotoxicity was performed across several concentrations. Compounds with structural modifications exhibited varying degrees of toxicity; some were well-tolerated at lower doses while others were not. This variability underscores the importance of structural optimization in enhancing therapeutic profiles without compromising safety .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | IC Value | Cell Line/Model |

|---|---|---|---|

| Antiparasitic | Inhibition of NMT | ~0.1 μM | Trypanosoma brucei |

| Cytotoxicity | Decreased cell viability | >100 μM | HT-22/BV-2 |

| Anti-inflammatory | Reduced NO and IL-6 levels | 1 µM | BV-2 |

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of pharmaceutical agents due to its ability to act as a building block for various bioactive molecules. The incorporation of the boron unit enhances the compound's reactivity and stability, making it suitable for drug design.

Case Study : Research has indicated that thiazole derivatives can exhibit antimicrobial and anticancer activities. The specific incorporation of boron into these structures may enhance their efficacy and selectivity against target cells.

Organic Synthesis

2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole serves as a valuable intermediate in organic synthesis. Its unique functional groups allow for diverse chemical transformations.

Example Reactions :

- Cross-Coupling Reactions : The boron atom can participate in Suzuki coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules.

| Reaction Type | Description |

|---|---|

| Suzuki Coupling | Formation of biaryl compounds using aryl halides |

| Negishi Coupling | Synthesis of alkenes from organozinc reagents |

Materials Science

The thiazole framework combined with boron compounds is being explored for applications in materials science, particularly in the development of new polymers and nanomaterials.

Application Example : Research into polymer composites has demonstrated that incorporating thiazole-boron structures can improve thermal stability and mechanical properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole (CAS: 690632-24-7)

- Structure : Phenyl group at position 2, methyl at position 4, and boronic ester at position 5.

- Molecular Weight : 301.22 g/mol (vs. 241.11 g/mol for the target compound) .

- Reactivity : The electron-withdrawing phenyl group may reduce boronic ester reactivity compared to the methoxy group in the target compound, which is electron-donating.

- Applications : Used in cross-coupling reactions for biaryl synthesis; commercial availability (97% purity) highlights its utility .

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (CAS: 214360-88-0)

Heterocycle Variations

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole (CAS: 1045809-78-6)

- Structure : Isothiazole ring (sulfur and nitrogen at positions 1 and 2) with a boronic ester at position 5.

- Electronic Effects: The altered heterocycle geometry (vs.

Thiophene-Based Analogs (e.g., Compound 12 in )

Comparative Data Table

Q & A

Basic: What are the optimal synthetic routes for preparing 2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of boron-containing thiazoles typically involves introducing the dioxaborolane moiety via Suzuki-Miyaura coupling or direct functionalization of preformed thiazoles. For example:

- Step 1: Synthesize the thiazole core via cyclization of thiourea derivatives with α-halo ketones (e.g., using PEG-400 as a solvent and Bleaching Earth Clay as a catalyst at 70–80°C for 1 hour, monitored by TLC) .

- Step 2: Introduce the dioxaborolane group using palladium-catalyzed cross-coupling with pinacolborane derivatives. Miyaura borylation conditions (Pd(dppf)Cl₂, KOAc, dioxane, 80°C) are effective for analogous arylboronates .

Optimization Tips:

- Catalyst Loading: Reduce Pd catalyst to 1–2 mol% to minimize costs while maintaining efficiency.

- Solvent Choice: Use polar aprotic solvents (e.g., DMF or PEG-400) to stabilize intermediates and improve yields .

- Temperature Control: Maintain 70–80°C to avoid side reactions like deborylation.

Basic: Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

A multi-technique approach is critical:

- ¹H/¹³C NMR: Confirm substitution patterns on the thiazole ring. Methoxy groups resonate at δ 3.8–4.0 ppm, while dioxaborolane protons appear as singlets near δ 1.3 ppm .

- FT-IR: Detect key functional groups (e.g., B-O stretches at ~1350 cm⁻¹ and thiazole C=N at ~1600 cm⁻¹) .

- Elemental Analysis: Validate empirical formula (e.g., C: 69.48%, H: 5.55%, N: 7.38% for similar thiazoles) .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks and isotopic patterns for boron-containing species.

Advanced: How does the dioxaborolane moiety influence reactivity in palladium-catalyzed cross-coupling reactions?

Methodological Answer:

The dioxaborolane group acts as a stable boron source for Suzuki-Miyaura coupling. Key considerations:

- Transmetalation Efficiency: The sp²-hybridized boron in dioxaborolane facilitates faster transmetalation compared to alkylboronates, enabling coupling with aryl halides under mild conditions .

- Steric Effects: The tetramethyl groups on the dioxaborolane ring reduce steric hindrance, improving compatibility with bulky substrates.

- Case Study: For analogous compounds, coupling with 4-bromoanisole using Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O (3:1) at 60°C achieves >85% yield .

Advanced: What computational approaches predict the biological activity of this compound’s derivatives?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6). Focus on hydrogen bonding between the thiazole’s sulfur/nitrogen atoms and the enzyme’s active site .

- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron transfer kinetics. Absolute hardness (η) values derived from ionization potential (I) and electron affinity (A) (η = (I – A)/2) can indicate redox stability .

- ADMET Prediction: Tools like SwissADME assess pharmacokinetic properties (e.g., logP for lipophilicity).

Advanced: How should researchers address discrepancies in reported spectroscopic data for this compound?

Methodological Answer:

Contradictions in NMR/IR data often arise from solvent effects, substituent electronic environments, or impurities.

- NMR Shifts: Compare with structurally similar compounds (e.g., 3-Allyl-2-(3'-methoxyphenylimino)-thiazole derivatives show δ 6.8–7.5 ppm for aromatic protons ).

- IR Variability: Ensure anhydrous conditions during analysis, as moisture can obscure B-O stretches.

- Resolution Steps:

Advanced: What strategies mitigate side reactions during functionalization of the thiazole core?

Methodological Answer:

- Protecting Groups: Temporarily block the methoxy group using TMSCl to prevent demethylation during coupling .

- Regioselective Substitution: Use directing groups (e.g., –NO₂) to control electrophilic aromatic substitution positions.

- Low-Temperature Quenching: After Suzuki coupling, cool the reaction to 0°C before workup to prevent boronate hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.